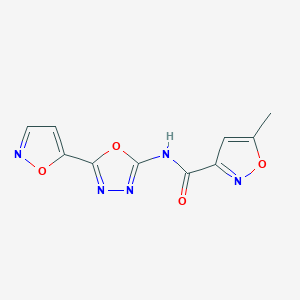

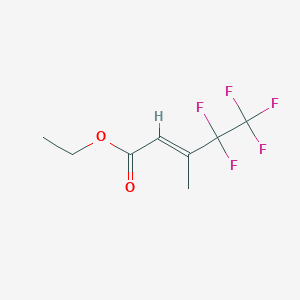

3-chloro-N-(furan-2-ylmethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-N-(furan-2-ylmethyl)aniline, also known as 3-chloro-N-furfurylaniline, is a synthetic aromatic amine compound with a wide range of applications in a variety of scientific research fields. It has been used as a starting material for the synthesis of a number of derivatives, including azo dyes, heterocyclic compounds, and other organic compounds. In addition, this compound has been used in a variety of biochemical and physiological studies to investigate the mechanism of action of drugs, the effects of certain compounds on the body, and the potential benefits and limitations of laboratory experiments.

科学的研究の応用

Corrosion Inhibition

A study by Issaadi et al. (2014) synthesized a new heterocyclic furan Schiff base showing good inhibition efficiency on the corrosion of copper in hydrochloric acid solution. This inhibitor's adsorption on copper surface adheres to the Langmuir isotherm, with surface characterization performed using SEM and FT-IR. Quantum chemical calculations highlighted the large negative charge in nitrogen and oxygen atoms of the inhibitor, facilitating its adsorption on the copper surface (Issaadi, Douadi, & Chafaa, 2014).

Photochemical Synthesis

Guizzardi et al. (2000) described the smooth synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles from the photolysis of 4-chloro-N,N-dimethylaniline in acetonitrile in the presence of furan and other heterocycles. This process showcases the high regio- and chemoselectivity of the reaction, providing a pathway for synthesizing complex heterocyclic compounds (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Luminescence Tuning and Detection

Li et al. (2017) synthesized two 3D solvent-stable zinc(ii)-lanthanide(iii) heterometallic metal-organic frameworks (MOFs) using furan-2,5-dicarboxylic acid, which can serve as luminescent sensors for the fast response and highly selective detection of aniline via luminescence quenching. This application is significant for environmental monitoring and sensing technologies (Li, Zou, You, Cui, Zeng, & Cui, 2017).

Catalytic Activity in Coupling Reactions

Bhunia, Kumar, and Ma (2017) found that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) significantly enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This finding opens new avenues for the synthesis of pharmaceutically important building blocks, showcasing the versatility of furan-derivatives in facilitating complex chemical reactions (Bhunia, Kumar, & Ma, 2017).

特性

IUPAC Name |

3-chloro-N-(furan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAPHDXZEYAVIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2915847.png)

![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide](/img/structure/B2915849.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B2915850.png)

![N-(2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2915852.png)

![(2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2915855.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole](/img/structure/B2915859.png)